![molecular formula C₃₉H₇₁NO₆SSi₂ B1140033 (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid CAS No. 193146-26-8](/img/structure/B1140033.png)
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the thiazole ring through cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
化学反応の分析
Types of Reactions
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Structural Overview
The compound has a complex structure characterized by multiple functional groups:
- Molecular Formula : C39H71NO6SSi2
- Molecular Weight : 738.2 g/mol
- Functional Groups : Includes tert-butyl groups, silyl ethers, hydroxyl groups, and a thiazole moiety.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of hexamethyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Further studies are needed to evaluate the specific effects of this compound on cancer cells.
Biochemical Research
The compound's unique silyl ether groups make it a valuable tool in biochemical assays and synthesis.
Example Application: Protecting Group in Synthesis
The tert-butyl(dimethyl)silyl protecting group is commonly used to protect hydroxyl groups during organic synthesis. This compound can be utilized in the synthesis of complex carbohydrates and other biomolecules by temporarily masking reactive hydroxyl functionalities.
Materials Science
Due to its silane components, this compound has potential applications in the development of new materials.
Example Application: Silane Coupling Agents
Silane compounds are crucial in modifying surfaces for enhanced adhesion and stability in coatings and composites. The unique structure of this compound may provide improved performance characteristics in such applications.
作用機序
The mechanism of action of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: shares similarities with other silyl-protected hydroxyl compounds and thiazole-containing molecules.
Other similar compounds: include those with similar functional groups, such as silyl ethers and thiazoles, which exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
The compound (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic molecule with potential biological activity. This article reviews the available literature regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of C39H71NO6SSi2 and a molecular weight of 738.22 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity. The presence of thiazole and silyl ether moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds within the tedanolide family exhibit significant anticancer properties. For instance:
- Tedanolide (a related compound) demonstrated an ED50 of 26.2 pM against lymphocytic leukemia cell lines.
- 13-Deoxytedanolide showed an IC50 of 0.16 pM against P388 murine leukemia cell lines.
These findings suggest that the compound may also possess similar anticancer activities due to structural similarities and shared mechanisms of action involving the inhibition of translation in cancer cells .
The primary mechanism by which these compounds exert their effects appears to be through the inhibition of protein synthesis. This is critical in cancer therapy as it can halt the proliferation of malignant cells. The structural features that contribute to this activity include:
- Inhibition of Translation : The compound may interfere with ribosomal function or mimic natural substrates involved in protein synthesis .
Case Studies
A notable study focused on the synthesis and biological evaluation of related compounds from marine sponges highlighted their cytotoxic effects against various cancer cell lines. The synthesized derivatives were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells .
Table 1: Biological Activities of Related Compounds
Compound Name | Cell Line Tested | ED50/IC50 Value | Mechanism of Action |
---|---|---|---|
Tedanolide | Lymphocytic leukemia | 26.2 pM | Inhibition of translation |
13-Deoxytedanolide | P388 murine leukemia | 0.16 pM | Inhibition of translation |
Tedanolide C | HCT-116 colon cancer | 95.3 nM | Inhibition of translation |
Pharmacological Potential
The pharmacological profile suggests that this compound could serve as a lead for developing new anticancer agents. Its unique structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
特性
IUPAC Name |
(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/t27?,29-,32+,33+,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLZOWJDYQQSB-BGUMBLTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C=C(C)[C@H](CC=C(C)CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO6SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。